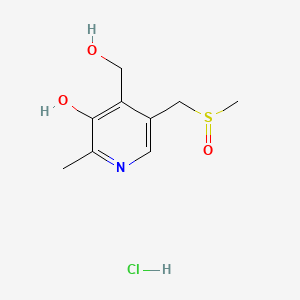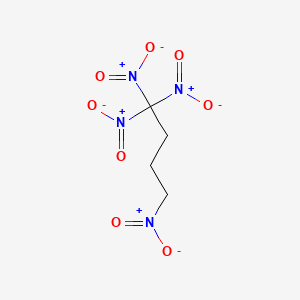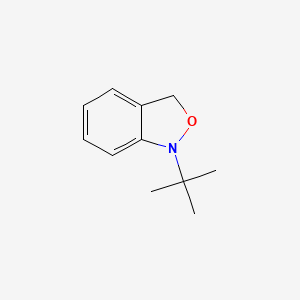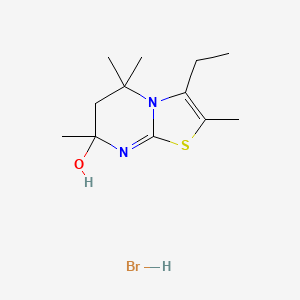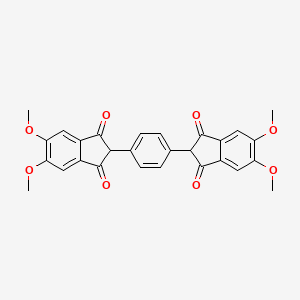
2,2'-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” is an organic compound that belongs to the class of indene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indene Core: Starting with a suitable precursor, the indene core can be synthesized through cyclization reactions.
Coupling Reaction: The final step involves coupling the indene units with a 1,4-phenylene linker, possibly through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Use of efficient catalysts to speed up the reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure the desired reaction pathway.
Analyse Chemischer Reaktionen
Types of Reactions
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be explored for their potential pharmacological effects. For example, they may be investigated for their ability to interact with specific biological targets.
Industry
In industry, “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Electronic Properties: In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, play a crucial role in its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(1,4-Phenylene)bis(1H-indene-1,3(2H)-dione): Lacks the methoxy groups, which may affect its reactivity and properties.
2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione): Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
20854-80-2 |
|---|---|
Molekularformel |
C28H22O8 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
2-[4-(5,6-dimethoxy-1,3-dioxoinden-2-yl)phenyl]-5,6-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C28H22O8/c1-33-19-9-15-16(10-20(19)34-2)26(30)23(25(15)29)13-5-7-14(8-6-13)24-27(31)17-11-21(35-3)22(36-4)12-18(17)28(24)32/h5-12,23-24H,1-4H3 |
InChI-Schlüssel |
YLKQEQMNCBDMPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C4C(=O)C5=CC(=C(C=C5C4=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


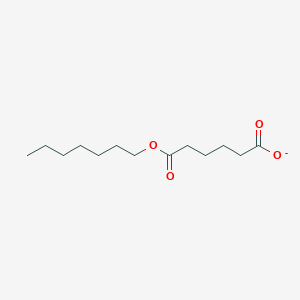
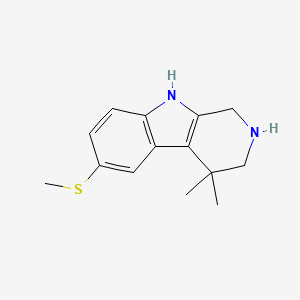
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
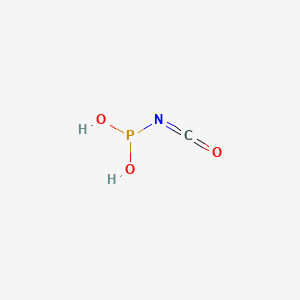
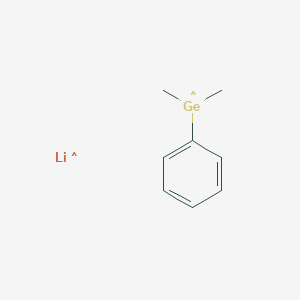


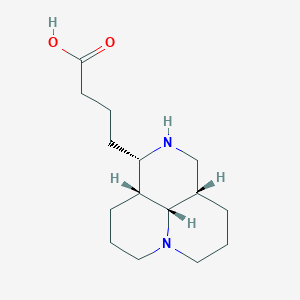
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
